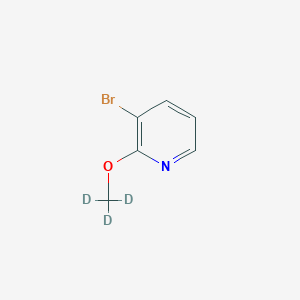
3-Bromo-2-(methoxy-D3)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 3-Bromo-2-methoxypyridine. It is a heterocyclic organic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . The compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the pyridine ring, with the methoxy group being deuterated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine. One method involves the use of liquid bromine and an aqueous solution of sodium hydroxide, which is cooled to -10 to 0°C. The bromine is added dropwise to the solution, followed by the addition of 3-hydroxypyridine dissolved in sodium hydroxide. The mixture is stirred at room temperature for several hours, and the resulting product is recrystallized to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Aminopyridines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(methoxy-D3)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its deuterated methoxy group can also influence the kinetics of reactions by altering the rate of hydrogen-deuterium exchange .
Comparison with Similar Compounds
3-Bromo-2-methoxypyridine: The non-deuterated analog of 3-Bromo-2-(methoxy-D3)pyridine.
2-Bromo-3-methoxypyridine: A positional isomer with the bromine and methoxy groups swapped.
3-Bromo-2-hydroxypyridine: A similar compound with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to its deuterated methoxy group, which provides distinct advantages in studies involving isotopic labeling. This feature allows for the investigation of reaction mechanisms and kinetic isotope effects with greater precision.
Properties
Molecular Formula |
C6H6BrNO |
|---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
3-bromo-2-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3 |
InChI Key |
PORGLLGXCAQORO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=N1)Br |
Canonical SMILES |
COC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)



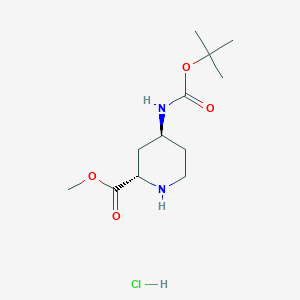

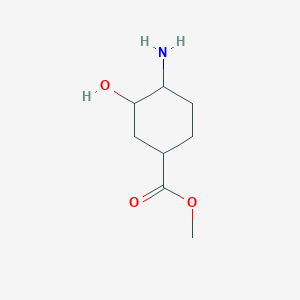

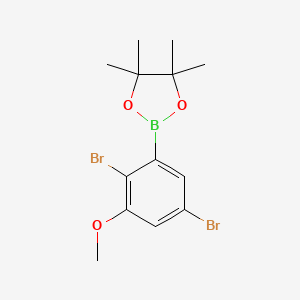
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
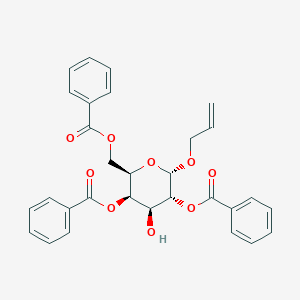

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
